2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

Description

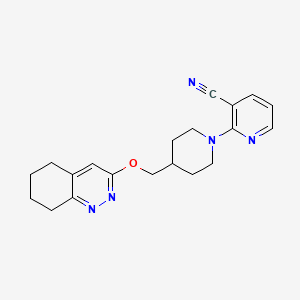

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is a heterocyclic compound featuring a nicotinonitrile core substituted with a piperidinyl-tetrahydrocinnolinyloxymethyl group. Its structure combines a bicyclic tetrahydrocinnoline moiety (a partially saturated cinnoline derivative) with a piperidine ring linked via an ether bond to a nitrile-containing pyridine scaffold.

Properties

IUPAC Name |

2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O/c21-13-17-5-3-9-22-20(17)25-10-7-15(8-11-25)14-26-19-12-16-4-1-2-6-18(16)23-24-19/h3,5,9,12,15H,1-2,4,6-8,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVMCVYWTBOWSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=C(C=CC=N4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 5,6,7,8-Tetrahydrocinnoline - This step involves the reduction of cinnoline using a suitable reducing agent.

Step 2: Formation of 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine - This involves an etherification reaction between 3-hydroxymethylpiperidine and 5,6,7,8-Tetrahydrocinnoline.

Step 3: Reaction with 2-chloronicotinonitrile - This final step involves a nucleophilic substitution reaction where 3-((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methylpiperidine reacts with 2-chloronicotinonitrile to produce the target compound.

Industrial Production Methods

Industrial-scale production might employ catalytic processes to enhance yield and efficiency. Continuous flow reactors could be advantageous for maintaining reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Oxidation: : The compound can undergo oxidative processes, typically involving the oxidation of the piperidine ring.

Reduction: : Potential reduction reactions may target nitrile groups to yield corresponding amines.

Substitution: : Both aromatic and aliphatic substitution reactions are possible, especially on the piperidinyl and cinnolinyl moieties.

Common Reagents and Conditions

Oxidation: : Uses oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.

Substitution: : Halogenation agents for substitution reactions on the aromatic ring.

Major Products Formed

Oxidation: : Possible formation of hydroxylated derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Production of halogenated or alkylated analogs.

Scientific Research Applications

2-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile is explored for its:

Medicinal Chemistry: : Potential pharmaceutical uses, including receptor binding studies and lead compound development.

Biological Studies: : Examining its interaction with enzymes and proteins.

Material Science: : Utilizing its unique structural features for polymer science or advanced material fabrication.

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets, which may include protein receptors or enzymes. This interaction likely involves binding via its multiple functional groups, influencing pathways related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Positional Isomer: 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile

The closest analog is 6-(4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)nicotinonitrile, a positional isomer where the piperidinyl-tetrahydrocinnolinyloxymethyl group is attached to the 6-position of the pyridine ring instead of the 2-position (as in the target compound).

- Binding Affinity : The 2-position in pyridine derivatives often interacts with hydrophobic pockets in enzyme active sites, whereas the 6-position may alter steric or electronic interactions.

- Metabolic Stability : The spatial arrangement could affect cytochrome P450-mediated metabolism.

Nicotinonitrile Derivatives in Patent Literature

The 2022 European Patent Application (Bulletin 2022/06) discloses structurally related nicotinonitrile derivatives with piperidinyl-linked heterocycles. Key examples include:

- (S)-6-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)nicotinonitrile

- (R)-2-(3-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)thiazole-5-carbonitrile

These compounds share a nitrile-functionalized aromatic core (nicotinonitrile or thiazole) linked to a piperidine-bearing heterocycle. Differences include:

- Heterocycle Type: The patent compounds use imidazo-pyrrolo-pyrazine or thiazole cores instead of tetrahydrocinnoline.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.